molecular formula C19H17NO2 B1392161 4-(4-Isopropoxybenzoyl)isoquinoline CAS No. 1187171-65-8

4-(4-Isopropoxybenzoyl)isoquinoline

Cat. No.: B1392161
CAS No.: 1187171-65-8
M. Wt: 291.3 g/mol
InChI Key: NRXQYUSGBBTXJC-UHFFFAOYSA-N
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Description

4-(4-Isopropoxybenzoyl)isoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids

Biochemical Analysis

Biochemical Properties

4-(4-Isopropoxybenzoyl)isoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, isoquinoline derivatives, including this compound, have been shown to bind to nucleic acids and proteins, inhibit enzyme activity, and modulate epigenetic processes . These interactions can lead to changes in cellular processes such as cell cycle regulation, apoptosis, and autophagy.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Isoquinoline derivatives, including this compound, have been reported to induce cell cycle arrest, promote apoptosis, and trigger autophagy in cancer cells . These effects suggest that this compound may have potential therapeutic applications in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, isoquinoline derivatives, including this compound, can bind to DNA or proteins, inhibit enzyme activity, and modulate epigenetic processes . These interactions contribute to the compound’s ability to influence cellular processes such as cell cycle regulation, apoptosis, and autophagy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound, as well as its long-term effects on cellular function, are important considerations. Isoquinoline derivatives, including this compound, have been shown to maintain their activity over extended periods, although their effects may diminish with time due to degradation . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Isoquinoline derivatives, including this compound, have been studied for their dosage-dependent effects, revealing threshold levels for therapeutic efficacy and toxicity . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Isoquinoline alkaloids, including this compound, are metabolized through pathways involving decarboxylation of tyrosine or DOPA to yield dopamine, which is then converted to reticuline . These metabolic pathways are essential for the biosynthesis of various benzylisoquinoline alkaloids, which have significant pharmacological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. This compound’s localization and accumulation can affect its activity and function. Isoquinoline derivatives, including this compound, are transported within cells through various mechanisms, including binding to transport proteins . Understanding these transport and distribution processes is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Isoquinoline derivatives, including this compound, have been shown to localize to specific subcellular regions, influencing their activity and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isopropoxybenzoyl)isoquinoline typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Isopropoxybenzoyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated isoquinolines.

Properties

IUPAC Name

isoquinolin-4-yl-(4-propan-2-yloxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-13(2)22-16-9-7-14(8-10-16)19(21)18-12-20-11-15-5-3-4-6-17(15)18/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXQYUSGBBTXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101226139
Record name 4-Isoquinolinyl[4-(1-methylethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187171-65-8
Record name 4-Isoquinolinyl[4-(1-methylethoxy)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Isoquinolinyl[4-(1-methylethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101226139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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